molecular formula C12H15BrClNO B7936728 N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine

N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine

Cat. No.: B7936728
M. Wt: 304.61 g/mol
InChI Key: JHQDKAUKEHRKHJ-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine is an organic compound characterized by the presence of bromine, chlorine, and an oxan-4-amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl chloride and oxan-4-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromo-5-chlorobenzyl chloride is reacted with oxan-4-amine in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-5-methylphenol
  • 5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine

Uniqueness

N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxan-4-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-12-2-1-10(14)7-9(12)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDKAUKEHRKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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